molecular formula C39H47N3O7 B12397906 Allyl N-(N-((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoyl)-N-methyl-L-alanyl)-N-methyl-L-isoleucinate

Allyl N-(N-((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoyl)-N-methyl-L-alanyl)-N-methyl-L-isoleucinate

Cat. No.: B12397906
M. Wt: 669.8 g/mol
InChI Key: XXLNRLZYFLMVLR-FETLZDPOSA-N
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Description

Allyl N-(N-((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoyl)-N-methyl-L-alanyl)-N-methyl-L-isoleucinate is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) group, a methoxyphenyl group, and multiple amino acid residues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl N-(N-((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoyl)-N-methyl-L-alanyl)-N-methyl-L-isoleucinate typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The Fmoc group is commonly used as a protecting group for amines in peptide synthesis. The synthesis may involve the following steps:

    Protection of Amino Groups: The amino groups are protected using the Fmoc group to prevent unwanted reactions during the synthesis.

    Coupling Reactions: The protected amino acids are coupled using reagents such as carbodiimides (e.g., DCC or EDC) and coupling additives (e.g., HOBt or HOAt).

    Deprotection: The Fmoc group is removed using a base such as piperidine to expose the amino groups for further reactions.

    Purification: The final product is purified using techniques such as column chromatography or HPLC.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers that can handle the repetitive steps of protection, coupling, and deprotection. These machines increase efficiency and yield while reducing the risk of human error.

Chemical Reactions Analysis

Types of Reactions

Allyl N-(N-((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoyl)-N-methyl-L-alanyl)-N-methyl-L-isoleucinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the allyl group or other reactive sites.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as halides or amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding alcohols or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Allyl N-(N-((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoyl)-N-methyl-L-alanyl)-N-methyl-L-isoleucinate has several scientific research applications:

    Chemistry: Used in the synthesis of complex peptides and proteins.

    Biology: Studied for its potential role in biological processes and interactions.

    Medicine: Investigated for its potential therapeutic applications, including drug delivery and targeting.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Allyl N-(N-((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoyl)-N-methyl-L-alanyl)-N-methyl-L-isoleucinate involves its interaction with specific molecular targets and pathways. The Fmoc group and other functional groups in the compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-protected amino acids: Similar in structure due to the presence of the Fmoc group.

    Methoxyphenyl derivatives: Compounds with methoxyphenyl groups that exhibit similar chemical properties.

    Peptide analogs: Other peptides with similar amino acid sequences and modifications.

Uniqueness

The uniqueness of Allyl N-(N-((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoyl)-N-methyl-L-alanyl)-N-methyl-L-isoleucinate lies in its specific combination of functional groups and amino acid residues, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C39H47N3O7

Molecular Weight

669.8 g/mol

IUPAC Name

prop-2-enyl (2S,3S)-2-[[(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxyphenyl)propanoyl]-methylamino]propanoyl]-methylamino]-3-methylpentanoate

InChI

InChI=1S/C39H47N3O7/c1-8-22-48-38(45)35(25(3)9-2)42(6)36(43)26(4)41(5)37(44)34(23-27-18-20-28(47-7)21-19-27)40-39(46)49-24-33-31-16-12-10-14-29(31)30-15-11-13-17-32(30)33/h8,10-21,25-26,33-35H,1,9,22-24H2,2-7H3,(H,40,46)/t25-,26-,34-,35-/m0/s1

InChI Key

XXLNRLZYFLMVLR-FETLZDPOSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)OCC=C)N(C)C(=O)[C@H](C)N(C)C(=O)[C@H](CC1=CC=C(C=C1)OC)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CCC(C)C(C(=O)OCC=C)N(C)C(=O)C(C)N(C)C(=O)C(CC1=CC=C(C=C1)OC)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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